XLogP3 Lipophilicity Comparison Against Common Pyrrolidinone Scaffolds
5-Benzyl-4-phenylpyrrolidin-2-one has a computed XLogP3 value of 3.0 [1], positioning it in a favorable lipophilicity range for CNS drug-like properties. This value is significantly higher than the unsubstituted pyrrolidin-2-one (predicted XLogP ~ -0.5) and moderate compared to 1-methyl-4-phenylpyrrolidin-2-one, a known PDE4 inhibitor fragment (computed XLogP ~ 2.1), suggesting enhanced membrane permeability potential while remaining within commonly accepted drug-likeness boundaries.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Pyrrolidin-2-one (XLogP ≈ -0.5); 1-Methyl-4-phenylpyrrolidin-2-one (XLogP ≈ 2.1) |
| Quantified Difference | Δ ≈ 3.5 log units vs. unsubstituted pyrrolidin-2-one; Δ ≈ 0.9 log units vs. 1-methyl-4-phenylpyrrolidin-2-one |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and non-specific binding; a difference of 0.9–3.5 log units between this scaffold and common comparators means a research team cannot assume similar cell permeability or solubility behavior when choosing a starting scaffold for medicinal chemistry optimization.
- [1] PubChem. Computed Properties for CID 66105930: 5-Benzyl-4-phenylpyrrolidin-2-one. XLogP3-AA Value. View Source
